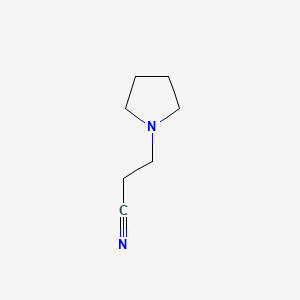

3-(1-Pyrrolidino)propionitrile

Description

The exact mass of the compound 1-Pyrrolidinepropionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVYZQGNSCSKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180785 | |

| Record name | 1-Pyrrolidinepropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26165-45-7 | |

| Record name | 1-Pyrrolidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinepropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile

This technical guide provides a comprehensive overview of the core properties of 3-(1-Pyrrolidino)propionitrile, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, outlines a standard synthesis protocol, and presents relevant safety and spectral data.

Chemical and Physical Properties

This compound, also known as 1-(2-cyanoethyl)pyrrolidine, is a tertiary amine and a nitrile. Its core structure consists of a pyrrolidine ring N-substituted with a propionitrile group.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 26165-45-7[1][2] |

| Molecular Formula | C₇H₁₂N₂[1][2] |

| Molecular Weight | 124.18 g/mol [1][2] |

| IUPAC Name | 3-(pyrrolidin-1-yl)propanenitrile |

| Synonyms | 1-(2-Cyanoethyl)pyrrolidine, N-(2-Cyanoethyl)pyrrolidine, β-Pyrrolidinopropionitrile |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 132-133 °C at 10 mmHg | --INVALID-LINK-- |

| Density | 1.04 g/cm³ | --INVALID-LINK-- |

| Flash Point | 104-105 °C at 15 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.466 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral features.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.75 | t | 2H | -CH₂-CN |

| ~ 2.60 | t | 2H | -N-CH₂- |

| ~ 2.50 | m | 4H | Pyrrolidine -CH₂-N-CH₂- |

| ~ 1.75 | m | 4H | Pyrrolidine -CH₂-CH₂- |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 119 | -C≡N |

| ~ 54 | Pyrrolidine -CH₂-N-CH₂- |

| ~ 50 | -N-CH₂- |

| ~ 23 | Pyrrolidine -CH₂-CH₂- |

| ~ 16 | -CH₂-CN |

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2245 | C≡N (Nitrile) |

| ~ 2960-2800 | C-H (Aliphatic) |

| ~ 1465 | C-H (Bend) |

| ~ 1100 | C-N (Stretch) |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 124. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the pyrrolidine ring.

Experimental Protocols

Synthesis of this compound via Cyanoethylation

The most common method for the synthesis of this compound is the cyanoethylation of pyrrolidine with acrylonitrile. This reaction is a Michael addition.

Materials:

-

Pyrrolidine

-

Acrylonitrile

-

Triton B (40% in methanol) or another suitable basic catalyst

-

Diethyl ether or other suitable solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Distillation apparatus

Procedure:

-

To a stirred solution of pyrrolidine (1.0 equivalent) in a suitable solvent such as dioxane or in the absence of a solvent, add a catalytic amount of Triton B.

-

Cool the mixture in an ice bath.

-

Slowly add acrylonitrile (1.0 equivalent) dropwise to the mixture, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the catalyst by washing the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Biological Activity and Drug Development Potential

While the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound itself. The pyrrolidine ring is valued in medicinal chemistry for its ability to introduce a three-dimensional structure, which can lead to favorable interactions with biological targets.[3][4]

Compounds containing the pyrrolidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The presence of the nitrile group in this compound can also influence its biological properties, as nitriles can act as hydrogen bond acceptors or be metabolized to other functional groups.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. Its structural similarity to other pharmacologically active pyrrolidine derivatives suggests it could be a valuable starting point for the synthesis of novel drug candidates.

Safety Information

This compound is a chemical that requires careful handling.

Table 6: Hazard Information

| Hazard | Description |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Quality Control and Analytical Workflow

Ensuring the purity and identity of this compound is essential for its use in research and development. A typical quality control workflow would involve a combination of spectroscopic and chromatographic techniques.

This workflow ensures that the synthesized compound meets the required specifications for subsequent applications. Purity is typically assessed by GC or HPLC, while identity is confirmed by NMR, IR, and MS, comparing the obtained data with reference spectra.

References

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile (CAS: 26165-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Pyrrolidino)propionitrile, with the CAS number 26165-45-7, is a chemical intermediate characterized by a pyrrolidine ring and a nitrile functional group. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly as a building block in synthetic and medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals, making its derivatives, such as this compound, valuable starting materials in drug discovery and development.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 26165-45-7 | [4] |

| Molecular Formula | C₇H₁₂N₂ | [4] |

| Molecular Weight | 124.18 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 110-112 °C at 28 Torr; 132-133 °C at 10 mmHg | [4][6] |

| Density | 1.04 g/cm³ | [4] |

| Refractive Index (n_D^20) | 1.466 | [4] |

| Flash Point | 104-105 °C at 15 mmHg | [4] |

| EINECS Number | 247-493-0 | [4] |

| SMILES | N#CCCN1CCCC1 | [7] |

| InChI Key | PDVYZQGNSCSKPG-UHFFFAOYSA-N | [7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Data available on PubChem, acquired on a Varian A-60 instrument. |

| ¹³C NMR | Data available on PubChem. |

| Infrared (IR) | Vapor phase IR spectrum available on PubChem. |

| Mass Spectrometry (MS) | GC-MS data available on PubChem. |

Synthesis of this compound

The primary synthetic route to this compound is the cyanoethylation of pyrrolidine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine (pyrrolidine) attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile (acrylonitrile). The reaction is typically base-catalyzed.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the cyanoethylation of amines.

Materials:

-

Pyrrolidine

-

Acrylonitrile

-

Potassium hydroxide (or another suitable base catalyst)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with pyrrolidine and a catalytic amount of potassium hydroxide. Begin stirring the mixture.

-

Acrylonitrile Addition: Slowly add acrylonitrile to the stirred pyrrolidine solution via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. Cooling with a water bath may be necessary.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the catalyst and any salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Organic Synthesis

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structure presents it as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Precursor to Propanediamines

The nitrile group of this compound can be readily reduced to a primary amine, yielding N-(3-aminopropyl)pyrrolidine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel.[8][9] The resulting 1,3-diamine is a useful building block in the synthesis of various compounds, including surfactants and pharmaceutical intermediates.[8][10]

Potential Scaffold for GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are a significant class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[11][12] The pyrrolidine ring is a known scaffold in the design of GABA uptake inhibitors.[13][14] Although direct synthesis from this compound is not explicitly detailed, its structure provides a framework that could be elaborated into GABA analogs. For instance, hydrolysis of the nitrile to a carboxylic acid would yield a γ-amino acid with a pyrrolidine substituent.

General Utility in Medicinal Chemistry

The pyrrolidine ring is a key structural feature in numerous FDA-approved drugs.[3] Its non-planar, three-dimensional structure allows for better exploration of the pharmacophore space compared to flat aromatic rings.[1][15] this compound can serve as a starting material for introducing the N-substituted propionitrile side chain, which can be further modified. The nitrile group itself is a versatile functional group that can be converted into amines, amides, carboxylic acids, or ketones, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.[16]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily accessible chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via the cyanoethylation of pyrrolidine is a straightforward and efficient process. While direct applications in marketed pharmaceuticals are not widely reported, its structural features, particularly the versatile nitrile group and the pharmaceutically relevant pyrrolidine scaffold, make it a valuable building block for the synthesis of novel compounds in drug discovery and medicinal chemistry research. Further exploration of its synthetic transformations could lead to the development of new therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient One-Pot Preparation of Nitriles from Aldehydes using N-Methyl-pyrrolidone [organic-chemistry.org]

- 7. (1-吡咯)乙腈 | 2-(Pyrrolidin-1-yl)acetonitrile | 29134-29-0 - 乐研试剂 [leyan.com]

- 8. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 9. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 10. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 11. GABA analogue - Wikipedia [en.wikipedia.org]

- 12. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives as potent, selective, brain permeable antitrypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]

"3-(1-Pyrrolidino)propionitrile" molecular structure and weight

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-(1-Pyrrolidino)propionitrile, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Properties

This compound is a chemical intermediate with a distinct molecular architecture. The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key properties.

| Property | Value | References |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 124.18 g/mol | [2][3][4][5][6][7] |

| CAS Registry Number | 26165-45-7 | [1][2][6] |

| Boiling Point | 110-112°C at 28 Torr132-133°C at 10mm | [1][2][3][7] |

| Density | 1.04 g/cm³ | [2][3][5][7] |

| Refractive Index | 1.466 | [2][3][5] |

| Flash Point | 104-105°C at 15mm | [2][3][7] |

| EINECS Number | 247-493-0 | [2][5] |

Molecular Structure

The molecular structure of this compound consists of a pyrrolidine ring attached to a propionitrile group. The pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom. This nitrogen atom is bonded to the third carbon of the propionitrile chain. The nitrile group (-C≡N) is located at the end of this three-carbon chain.

Caption: Molecular structure of this compound.

This guide serves as a foundational resource for professionals requiring detailed information on this compound. The provided data and structural representation are essential for experimental design, synthesis planning, and further research applications.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 26165-45-7 [amp.chemicalbook.com]

- 4. This compound | 26165-45-7 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Pyrrolidine-1-propiononitrile | C7H12N2 | CID 117743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile

This technical guide provides a comprehensive overview of 3-(1-Pyrrolidino)propionitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its nomenclature, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-(pyrrolidin-1-yl)propanenitrile[1]

Synonyms: This compound is also known by a variety of other names, including:

-

3-(1-Pyrrolidinyl)propionitrile[4]

-

β-Pyrrolidinopropionitrile[3]

-

N-(2-Cyanoethyl)pyrrolidine[3]

-

1-(2-Cyanoethyl)pyrrolidine[3]

-

3-Pyrrolidinopropionitrile[5]

-

Pyrrolidine-1-propiononitrile[3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂N₂ | [3][5] |

| Molecular Weight | 124.18 g/mol | [1][3] |

| CAS Number | 26165-45-7 | [1][2][3] |

| Boiling Point | 132-133 °C at 10 mmHg | [3][6] |

| 110-112 °C at 28 Torr | [7] | |

| Density | 1.04 g/cm³ | [3][6] |

| Refractive Index | 1.466 | [3] |

| Flash Point | 104-105 °C at 15 mmHg | [3][6] |

| pKa (Predicted) | 9.16 ± 0.20 | [3] |

| Vapor Pressure | 0.0773 mmHg at 25 °C | [5] |

| Acute Toxicity (LD₅₀) | 13 mg/kg (mouse, intravenous) | [3] |

Experimental Protocols

Synthesis via Cyanoethylation

The primary method for the synthesis of this compound is the cyanoethylation of pyrrolidine. This reaction involves the Michael addition of pyrrolidine to acrylonitrile.

Reaction: Pyrrolidine + Acrylonitrile → this compound

General Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with pyrrolidine.

-

Reagent Addition: Acrylonitrile is added dropwise to the stirred pyrrolidine. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature. The reaction can be carried out without a catalyst when using aliphatic amines like pyrrolidine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating to ensure complete reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the excess reactants are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Methodologies

The identity and purity of this compound can be determined using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile compounds like this compound. It provides information on the retention time of the compound and its mass spectrum, which can be used for identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule, confirming the presence of the pyrrolidine ring and the propionitrile chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C-N stretching of the tertiary amine.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, and effects on the central nervous system. However, dedicated pharmacological studies on this compound have not been extensively reported.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via the cyanoethylation of pyrrolidine.

Caption: Synthetic route to this compound.

References

- 1. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | 26165-45-7 [chemicalbook.com]

- 5. Artemisinin Ameliorates the Neurotoxic Effect of 3-Nitropropionic Acid: A Possible Involvement of the ERK/BDNF/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

Spectroscopic Profile of 3-(1-Pyrrolidino)propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(1-Pyrrolidino)propionitrile (CAS No: 26165-45-7), a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this compound, this guide focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust reference for compound identification, purity assessment, and quality control.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol Structure:

Figure 1. Chemical structure of this compound.

This guide presents predicted ¹H NMR, ¹³C NMR, IR, and MS data to facilitate the structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 2H | -CH₂-CN |

| ~2.65 | Triplet | 2H | N-CH₂-CH₂-CN |

| ~2.55 | Triplet | 4H | N-(CH₂)₂- |

| ~1.80 | Multiplet | 4H | -(CH₂)₂- (pyrrolidine ring) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~119.5 | -C≡N |

| ~54.0 | N-(CH₂)₂- (pyrrolidine ring) |

| ~52.5 | N-CH₂-CH₂-CN |

| ~23.5 | -(CH₂)₂- (pyrrolidine ring) |

| ~16.0 | -CH₂-CN |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~2245 | Medium | C≡N stretch (nitrile) |

| ~1465 | Medium | CH₂ bend |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 124 | 25 | [M]⁺ (Molecular Ion) |

| 95 | 40 | [M - C₂H₃N]⁺ |

| 83 | 100 | [M - CH₂CN]⁺ |

| 70 | 80 | [C₄H₈N]⁺ (pyrrolidine fragment) |

| 55 | 60 | [C₃H₅N]⁺ |

| 42 | 50 | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The solution should be homogeneous and free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Data is typically reported as: chemical shift (multiplicity, coupling constant(s), integration).

-

¹³C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation.[2]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[4]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

Navigating the Safety Landscape of 3-(1-Pyrrolidino)propionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(1-Pyrrolidino)propionitrile (CAS No. 26165-45-7). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting. This document consolidates key safety data, outlines emergency procedures, and provides insights into its potential toxicological profile based on available data and the chemistry of related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.

| Property | Value | Reference |

| Molecular Formula | C7H12N2 | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 132-133°C at 10 mm Hg; 104-105°C | [2][4][5] |

| Density | 1.04 g/cm³ | [2][4][5] |

| Flash Point | 104-105°C at 15 mm Hg | [4][5] |

| Vapor Pressure | 0.0773 mmHg at 25°C | [4] |

| Solubility | No data available | |

| CAS Number | 26165-45-7 | [1][2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][3]

GHS Hazard Statements:

Acute Toxicity Data

Quantitative acute toxicity data for this compound is limited. The Registry of Toxic Effects of Chemical Substances (RTECS) number for this compound is UY2273000.[2][5] One study reported an LD50 in mice of 13 mg/kg via the intravenous route.[2]

Due to the scarcity of specific data, the acute toxicity of the parent compounds, Pyrrolidine and Propionitrile , are provided in Table 2 for reference. This information can offer insights into the potential toxicity of this compound.

| Compound | Route | Species | LD50/LC50 | Reference |

| Pyrrolidine | Oral | Rat | 300 mg/kg | [6][7] |

| Oral | Mouse | 450 mg/kg | [6] | |

| Dermal | Rat | 430 mg/kg | [7] | |

| Inhalation | Mouse | 1300 mg/m³/2h | [6] | |

| Propionitrile | Oral | Rat | 39 mg/kg | [8] |

| Dermal | Rabbit | 128 mg/kg | [8] | |

| Inhalation | Rat | 3.3 mg/L/4h | [8] |

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[9]

-

Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[9][10] Gloves must be inspected before use and disposed of properly after handling.[9]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[10] For higher-risk procedures, flame-retardant antistatic protective clothing may be necessary.[11]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[11] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[10]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Use only in a well-ventilated area or under a fume hood.[3][11] Do not eat, drink, or smoke when using this product.[3][11] Wash hands thoroughly after handling.[3][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][11]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][11]

Experimental Protocols: Acute Toxicity Testing Methodologies

The following are generalized methodologies for acute toxicity testing based on OECD guidelines. These protocols provide a framework for how the toxicological data presented in this guide would be experimentally determined.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.

-

Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used.[6]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[6]

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at the selected level. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the next group is dosed at a lower level.

-

If no mortality occurs, the next group is dosed at a higher level.

-

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[3]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential hazards of a substance upon dermal contact.

-

Animal Selection: Healthy young adult animals (e.g., rats or rabbits) with intact skin are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This method evaluates the toxicity of a substance when inhaled.

-

Animal Selection: Young adult rodents are typically used.[9]

-

Exposure Method: Exposure is typically "nose-only" to avoid ingestion of the test substance due to grooming.[9][11] The animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (usually 4 hours).[11]

-

Concentration: Animals are exposed to one or more concentrations of the test substance.

-

Observation: Animals are observed for signs of toxicity and mortality during and after exposure for a period of 14 days.[9]

Visualized Workflows and Pathways

Standard Laboratory Handling Workflow

The following diagram illustrates a standard workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling hazardous chemicals.

Postulated Toxicity Pathway

While specific signaling pathways for this compound have not been elucidated, its structure as an aliphatic nitrile suggests a likely mechanism of toxicity involving the metabolic release of cyanide. The following diagram illustrates this general pathway.

Caption: Postulated toxicity pathway via metabolic cyanide release.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]

- 8. about.proquest.com [about.proquest.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. oas.org [oas.org]

The Versatility of 3-(1-Pyrrolidino)propionitrile as a Synthetic Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Pyrrolidino)propionitrile is a versatile bifunctional molecule that holds significant potential as a synthetic building block in organic chemistry and drug discovery. Its unique structure, incorporating both a nucleophilic tertiary amine within a pyrrolidine ring and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and its role as a precursor to valuable intermediates for the development of novel therapeutics, particularly those targeting the central nervous system. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its practical application in a research and development setting.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, and to serve as a key pharmacophoric element. This compound emerges as a readily accessible and highly versatile starting material for the synthesis of a variety of substituted pyrrolidine derivatives. This document explores its utility through three primary reaction pathways: reduction of the nitrile to a primary amine, reaction with organometallic reagents to form ketones, and hydrolysis to a carboxylic acid.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 26165-45-7 | [1] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.19 g/mol | [1] |

| Boiling Point | 110-112 °C/28 Torr | [1] |

| Density | 1.04 g/cm³ | [2] |

| Refractive Index | 1.466 | [2] |

| Flash Point | 104-105 °C/15mm | [2] |

| pKa | 9.16 ± 0.20 (Predicted) | [2] |

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is dominated by the chemistry of its two functional groups: the pyrrolidine nitrogen and the propionitrile moiety. This allows for its elaboration into a variety of more complex structures.

Reduction to 1-(3-Aminopropyl)pyrrolidine

The reduction of the nitrile group to a primary amine yields 1-(3-aminopropyl)pyrrolidine, a valuable diamine intermediate for the synthesis of various biologically active molecules, including those targeting neurological disorders.[3][4]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction: Catalytic hydrogenation of this compound using a metal catalyst such as Raney Nickel or Palladium on Carbon.

-

Reagents and Solvents:

-

This compound

-

Raney Nickel (catalyst)

-

Potassium borohydride (KBH₄)

-

Dry ethanol

-

-

Procedure:

-

In a suitable reaction flask, suspend Raney Nickel in dry ethanol.

-

Add potassium borohydride to the suspension.

-

Add this compound to the mixture while stirring.

-

The reaction is typically carried out at room temperature.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product, 1-(3-aminopropyl)pyrrolidine, can be purified by distillation.

-

-

Quantitative Data: While a specific yield for this exact substrate is not detailed in the searched literature, similar reductions of aliphatic nitriles using Raney Nickel and KBH₄ have reported yields in the range of 80-92%.[5]

Caption: Synthetic workflow for the reduction of this compound.

Grignard Reaction to form Ketones

The reaction of the nitrile group with Grignard reagents provides a straightforward route to ketones, which are themselves versatile intermediates for further synthetic modifications.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Reaction: Nucleophilic addition of phenylmagnesium bromide to the nitrile carbon of this compound, followed by hydrolysis of the intermediate imine.

-

Reagents and Solvents:

-

This compound

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous acid (e.g., HCl) for workup

-

-

Procedure:

-

Dissolve this compound in an anhydrous ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide in the same solvent dropwise via an addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by carefully adding it to a mixture of ice and aqueous acid (e.g., 3 M HCl).[6]

-

The product, 1-phenyl-3-(1-pyrrolidinyl)propan-1-one, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification can be achieved by column chromatography or crystallization of the hydrochloride salt.[5]

-

-

Quantitative Data: Specific yield and spectroscopic data for this reaction were not found in the provided search results. However, the product, 1-phenyl-3-(1-pyrrolidinyl)propan-1-one, is commercially available, indicating this is a feasible synthetic route.[7][8]

Caption: Grignard reaction of this compound.

Hydrolysis to 3-(1-Pyrrolidinyl)propanoic Acid

Acid-catalyzed hydrolysis of the nitrile furnishes the corresponding carboxylic acid, 3-(1-pyrrolidinyl)propanoic acid, which can be used in peptide synthesis or as a linker in drug conjugates.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction: Hydrolysis of the nitrile group in the presence of a strong acid.

-

Reagents and Solvents:

-

This compound

-

Concentrated hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve this compound in an aqueous solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours. The hydrolysis of propionitrile is known to proceed through an intermediate amide.[9]

-

Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

-

After cooling, the reaction mixture is typically neutralized to precipitate the amino acid.

-

The product, 3-(1-pyrrolidinyl)propanoic acid, can be collected by filtration and recrystallized for purification.

-

-

Quantitative Data: While a specific protocol with yields for this substrate was not found, the product is commercially available.[10] The hydrolysis of similar nitriles is a well-established transformation.

Caption: Synthetic workflow for the hydrolysis of this compound.

Application in Drug Discovery: A Precursor to CNS-Active Agents

The derivatives of this compound, particularly 1-(3-aminopropyl)pyrrolidine, are valuable intermediates in the synthesis of compounds targeting the central nervous system. The pyrrolidine moiety is a common feature in ligands for dopamine receptors.[7][11]

Role in the Synthesis of Dopamine Receptor Ligands

Pyrrolidine derivatives are known to play a crucial role in the design of ligands for dopamine receptors, with their stereochemistry and substitution patterns influencing binding affinity and selectivity.[7][11] For instance, the dopamine agonist Piribedil features a piperazine ring, which can be conceptually linked to the diamine structure of 1-(3-aminopropyl)pyrrolidine, suggesting the potential for creating novel analogues. While a direct synthesis of Piribedil from this compound is not documented, the structural similarity of its derivatives to known dopamine receptor ligands highlights its potential in this area.

Dopamine D2 Receptor Signaling Pathway

Compounds derived from this compound could potentially modulate dopamine signaling pathways. Dopamine D2 receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.

References

- 1. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]

- 2. 1-(3-Aminopropyl)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-(1-Pyrrolidino)propionitrile and the Pyrrolidine-Propionitrile Scaffold in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its unique structural and physicochemical properties that make it a privileged scaffold in drug design.[1] This technical guide explores the significance of the pyrrolidine motif, with a specific focus on the 3-(1-pyrrolidino)propionitrile scaffold as a representative member. While dedicated research on this compound is limited, an analysis of its constituent parts—the pyrrolidine ring and the propionitrile moiety—provides significant insights into its potential applications and considerations in drug discovery. The pyrrolidine ring's three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and biological activity of molecules.[2][3]

Physicochemical Properties and Toxicological Profile

Understanding the fundamental characteristics of this compound is the first step in evaluating its potential as a building block in medicinal chemistry. The available data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 26165-45-7 | [4] |

| Molecular Formula | C₇H₁₂N₂ | [4] |

| Molecular Weight | 124.18 g/mol | [4] |

| Boiling Point | 132-133 °C at 10 mmHg | |

| Density | 1.04 g/cm³ | |

| Refractive Index | 1.466 | |

| Flash Point | 104-105 °C at 15 mmHg |

Toxicological Considerations:

The toxicological profile of this compound has not been extensively studied. However, potential hazards can be inferred from its structural components:

-

Pyrrolidine Moiety: Pyrrolidine itself is a flammable liquid and can cause skin and eye irritation. High concentrations may impact the nervous system.[5]

-

Propionitrile Moiety: Propionitrile and related nitriles can pose a significant risk of cyanide poisoning upon exposure through inhalation or dermal contact.[1]

Given these potential hazards, appropriate safety precautions should be taken when handling this compound and its derivatives.

Synthetic Strategies

Below is a generalized workflow for the synthesis of this compound.

More complex pyrrolidine-containing molecules, such as the key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, are synthesized through multi-step processes involving stereoselective reactions.[6]

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a versatile scaffold found in a wide range of biologically active compounds, from natural alkaloids to synthetic drugs.[2][7][8] Its prevalence is due to its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for introducing chemical diversity.[1]

Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antibacterial: The pyrrolidine scaffold is a key component in various antibacterial agents.[9] For instance, certain pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer: Pyrrolidinoindoline alkaloids have exhibited cytotoxic activity against various cancer cell lines.[10]

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is present in synthetic cathinone derivatives that act as CNS stimulants.[2]

The diverse therapeutic applications of the pyrrolidine scaffold are illustrated in the diagram below.

The Propionitrile Moiety in Drug Design

The propionitrile group, while less common than the pyrrolidine ring as a core scaffold, also plays several roles in medicinal chemistry. The nitrile group is a versatile functional group that can participate in various chemical transformations. It can also act as a bioisostere for other functional groups and contribute to the binding of a molecule to its biological target. However, as previously mentioned, the potential for in vivo metabolism to cyanide is a critical consideration in the design of drugs containing a nitrile moiety.[1]

Future Perspectives

While this compound itself is not a widely studied compound in medicinal chemistry, the combination of the privileged pyrrolidine scaffold with the versatile propionitrile functional group suggests that this and related chemical motifs could be valuable starting points for the design of novel therapeutic agents. The exploration of derivatives of the pyrrolidine-propionitrile scaffold, coupled with a thorough evaluation of their biological activities and toxicological profiles, may lead to the discovery of new drug candidates across a range of therapeutic areas. The rich chemistry and diverse biological activities associated with pyrrolidine derivatives continue to make them an exciting and fruitful area of research for medicinal chemists.[3][7][9]

References

- 1. Cyanide poisoning from propionitrile exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 26165-45-7 [chemicalbook.com]

- 8. This compound | 26165-45-7 [amp.chemicalbook.com]

- 9. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propionitrile - Wikipedia [en.wikipedia.org]

The Versatility of 3-(1-Pyrrolidino)propionitrile in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Pyrrolidino)propionitrile, a bifunctional molecule featuring a tertiary amine and a nitrile group, presents itself as a valuable and versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. This technical guide explores the utility of this compound in constructing key heterocyclic scaffolds, with a particular focus on the synthesis of pyrimidine derivatives. Detailed experimental protocols, quantitative data, and proposed synthetic pathways for other important heterocycles such as pyrazoles, isoxazoles, and thiazoles are presented. This document serves as a comprehensive resource for chemists engaged in the design and synthesis of novel heterocyclic entities for applications in medicinal chemistry and drug discovery.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties and to serve as a versatile synthetic handle.[1][2] this compound emerges as an attractive starting material for the synthesis of more complex heterocyclic systems due to the presence of two reactive centers: the nucleophilic pyrrolidine nitrogen and the electrophilic carbon of the nitrile group. The three-carbon spacer between these functionalities allows for the formation of stable five- and six-membered rings through cyclization reactions. This guide will delve into the practical applications of this precursor in heterocyclic synthesis.

Synthesis of Pyrrolo[3,4-d]pyrimidines

A notable application of a molecule structurally analogous to this compound is in the synthesis of 2,4-diamino-pyrrolo[3,4-d]pyrimidines, which are recognized for their potential biological activities, including antimalarial properties. The synthesis proceeds through a multi-step sequence involving cyanoethylation, Dieckmann cyclization, and subsequent condensation with guanidine.[3]

General Reaction Scheme

The overall synthetic strategy involves the initial formation of an N-β-cyanoethyl glycine ester, which then undergoes an intramolecular Dieckmann cyclization to form a 3-amino-4-cyano-3-pyrroline derivative. This key intermediate is then reacted with guanidine carbonate to construct the fused pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

The following protocol is adapted from the synthesis of analogous compounds and provides a representative procedure.[3]

Step 1: Synthesis of N-β-cyanoethyl-(4-methylphenyl)glycine ethyl ester

-

A mixture of p-toluidine and acrylonitrile, with a catalytic amount of acetic acid, is reacted to yield the corresponding propionitrile derivative.

-

The resulting propionitrile (0.1 mole) is refluxed with ethyl bromoacetate (0.2 mole) in 95% ethanol (10 ml) for 48 hours.

-

The reaction mixture is cooled, poured over crushed ice, and basified with 40% aqueous sodium hydroxide at a temperature below 0°C until the odor of ethyl bromoacetate disappears.

-

The mixture is extracted twice with chloroform. The combined organic extracts are washed with water, saturated sodium chloride solution, and again with water.

-

The chloroform extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude N-β-cyanoethyl-(4-methylphenyl)glycine ethyl ester as an oil, which is used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1-(4-methylphenyl)-4-cyano-3-pyrroline

-

To the crude glycine ethyl ester in absolute ethanol (25-30 ml), sodium ethoxide (prepared from 2.5 g of sodium in 125 ml of absolute ethanol) is added.

-

The resulting mixture is refluxed for 3 hours.

-

Excess ammonium formate (20 g) is then added in two portions over a 48-hour period of refluxing on a steam bath.

-

The reaction mixture is worked up to yield 3-amino-1-(4-methylphenyl)-4-cyano-3-pyrroline. A yield of 50% has been reported for an analogous compound.[3]

Step 3: Synthesis of 2,4-Diamino-6-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

-

The 3-amino-4-cyano-3-pyrroline derivative (0.01 mole) is heated with guanidine carbonate (0.01 mole) in 2-ethoxyethanol (10 ml) at reflux temperature for 6-7 hours.

-

The mixture is then poured into cold water, leading to the precipitation of the crystalline product.

-

The product is collected by filtration and can be recrystallized. A yield of 37% has been reported for an analogous compound.[3]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of an analogous pyrrolo[3,4-d]pyrimidine.

| Step | Product | Reported Yield (%) | Reference |

| Dieckmann Cyclization & Amination | 3-Amino-1-(4-methylphenyl)-4-cyano-3-pyrroline | 50 | [3] |

| Condensation with Guanidine | 2,4-Diamino-6-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 37 | [3] |

Proposed Synthetic Pathways to Other Heterocycles

The reactivity of the nitrile and the β-amino functionality in this compound allows for the plausible synthesis of a variety of other five- and six-membered heterocyclic systems. The following sections outline proposed, scientifically sound synthetic strategies.

General Workflow for Heterocyclic Synthesis

The diagram below illustrates the potential of this compound as a central precursor for the synthesis of diverse heterocyclic scaffolds by reacting it with different binucleophilic reagents.

Caption: Proposed synthetic utility of this compound.

Proposed Synthesis of Aminopyrazoles

The reaction of β-aminonitriles with hydrazine is a known method for the synthesis of aminopyrazoles.

Reaction Scheme:

Caption: Proposed synthesis of an aminopyrazole derivative.

Methodology Outline:

-

This compound would be refluxed with hydrazine hydrate in a suitable solvent such as ethanol.

-

The reaction would proceed via nucleophilic attack of the hydrazine on the nitrile carbon, followed by intramolecular cyclization and tautomerization to yield the aromatic aminopyrazole.

Proposed Synthesis of Aminoisoxazoles

Similarly, reaction with hydroxylamine should provide access to aminoisoxazole derivatives.

Reaction Scheme:

Caption: Proposed synthesis of an aminoisoxazole derivative.

Methodology Outline:

-

This compound would be treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol and heated.

-

The reaction would form an amidoxime intermediate, which would then undergo intramolecular cyclization to furnish the aminoisoxazole.

Proposed Synthesis of Aminothiazoles

The construction of an aminothiazole ring would likely require a two-step process involving the initial conversion of the nitrile to a thioamide, followed by cyclization with an α-halocarbonyl compound (Hantzsch thiazole synthesis). A more direct approach could involve reaction with a reagent like thiourea, though this is less common for this specific substrate.

Biological Significance and Drug Development

While specific biological data for heterocycles derived directly from this compound is not widely available in the public domain, the resulting heterocyclic scaffolds are of significant interest to drug development professionals.

-

Pyrimidines: This core is found in numerous anticancer drugs (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), and antibiotics (e.g., trimethoprim).

-

Pyrazoles: Celecoxib (an anti-inflammatory drug), sildenafil (for erectile dysfunction), and various kinase inhibitors in oncology feature the pyrazole motif.

-

Isoxazoles: This ring is present in antibiotics (e.g., cloxacillin) and antipsychotics.

-

Thiazoles: The thiazole ring is a key component of vitamin B1 and the blockbuster drug ritonavir (an antiretroviral).

The pyrrolidine substituent introduced by the precursor can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing solubility, cell permeability, and target binding.

Hypothetical Signaling Pathway Inhibition

Many heterocyclic compounds exert their therapeutic effects by inhibiting specific enzymes, such as kinases, which are often dysregulated in diseases like cancer. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by a novel heterocyclic kinase inhibitor.

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

This compound represents a promising and potentially underutilized precursor in heterocyclic synthesis. Its bifunctional nature allows for the construction of diverse and medicinally relevant scaffolds. While the synthesis of pyrrolo[3,4-d]pyrimidines from analogous structures is established, further research into the reactivity of this specific precursor with a wider range of reagents is warranted. The proposed synthetic pathways outlined in this guide offer a roadmap for future investigations, potentially unlocking novel chemical entities for drug discovery and development. The inherent presence of the pyrrolidine moiety provides an additional advantage, offering a well-established pharmacophoric element.

References

The Strategic Role of 3-(1-Pyrrolidino)propionitrile in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and application of 3-(1-Pyrrolidino)propionitrile, a versatile building block in the development of pharmaceutical intermediates. Highlighting its importance through key synthetic pathways, this document provides detailed experimental protocols, quantitative data, and logical workflows to support researchers in the field of drug discovery and development.

Synthesis of this compound: The Aza-Michael Addition

The primary and most efficient method for synthesizing this compound is the aza-Michael addition of pyrrolidine to acrylonitrile. This reaction is characterized by its high atom economy and typically proceeds with high yield.

dot

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrolidine

-

Acrylonitrile

-

Methanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 eq) in methanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature.

-

The reaction mixture is then stirred at reflux for 4-6 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data for Synthesis

| Parameter | Value |

| Yield | >95% |

| Purity | >98% (by GC) |

| Reaction Time | 4-6 hours |

| Temperature | Reflux (Methanol) |

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial starting material for a variety of pharmaceutical intermediates, primarily through the chemical transformation of its nitrile group.

Synthesis of Ketone Intermediates via Grignard Reaction

A common and vital transformation of this compound is its reaction with Grignard reagents to produce ketone intermediates. These ketones are precursors to a wide range of biologically active molecules.

dot

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF (solvent)

-

Aqueous solution of ammonium chloride (for quenching)

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent (1.2 eq) in the same solvent under an inert atmosphere (e.g., argon or nitrogen) at 0°C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude ketone intermediate is purified by column chromatography on silica gel.

| Grignard Reagent | Product | Yield |

| Phenylmagnesium bromide | 1-phenyl-3-(1-pyrrolidinyl)-1-propanone | 75-85% |

| Ethylmagnesium bromide | 1-ethyl-3-(1-pyrrolidinyl)-1-propanone | 70-80% |

Potential Intermediate for the Synthesis of Dotarizine

Dotarizine is a calcium channel blocker with a piperazine moiety connected to a diphenylmethyl group. The structural backbone of Dotarizine suggests that a ketone intermediate derived from this compound could be a key precursor in its synthesis. The synthesis would likely involve a Grignard reaction followed by reductive amination.

dot

Intermediate in the Synthesis of Fluoroquinolone Antibiotics

A structurally related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in the synthesis of the fluoroquinolone antibiotic PF-00951966.[1] This highlights the utility of the propionitrile moiety attached to a pyrrolidine ring in the development of complex antibacterial agents. The synthesis of this intermediate involves a multi-step process with high stereoselectivity.

| Reaction Step | Reagents/Catalyst | Product | Yield | Stereoselectivity |

| Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | β-hydroxy amide | 73% | de 98%, ee >99% |

| SN2 Substitution | Methylamine | Diamine | 80% | Inversion of configuration |

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of pharmaceutical intermediates. Its straightforward synthesis via aza-Michael addition and the reactivity of its nitrile group, particularly towards organometallic reagents, make it a valuable tool for medicinal chemists. The potential for its application in the synthesis of complex molecules like Dotarizine and its structural relevance to intermediates for modern antibiotics underscore its significance in drug discovery and development. The experimental protocols and quantitative data provided in this guide aim to facilitate further research and application of this important synthetic precursor.

References

Unraveling the Potential of 3-(1-Pyrrolidino)propionitrile: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 3-(1-Pyrrolidino)propionitrile

A summary of the key physicochemical properties of this compound is presented in Table 1. These characteristics are fundamental for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 26165-45-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |

| Molecular Weight | 124.18 g/mol | [1][2][3] |

| Boiling Point | 132-133°C at 10 mmHg | [1][3] |

| Density | 1.04 g/cm³ | [1][3] |

| Refractive Index | 1.466 | [1][3] |

| Flash Point | 104-105°C at 15 mmHg | [1][3] |

| pKa | 9.16 ± 0.20 (Predicted) | [1] |

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of numerous therapeutic agents.[5][6][7][8] Its prevalence in drug discovery can be attributed to several key features:

-

Structural Versatility: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a high degree of three-dimensional diversity in molecular design.[5][6][8]

-

Chirality: The presence of stereogenic centers in substituted pyrrolidines is crucial for enantioselective interactions with biological targets, often leading to improved potency and reduced off-target effects.[5][6][8]

-

Broad Biological Activity: The pyrrolidine motif is found in a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS)-acting agents.[5][7][8][9][10][11]

The potential biological activity of this compound is likely influenced by the presence of this key scaffold.

The Propionitrile Moiety: A Reactive and Versatile Functional Group

Propionitrile (ethyl cyanide) is a simple nitrile that serves as both a solvent and a key intermediate in chemical synthesis.[12][13] In the context of a larger molecule like this compound, the nitrile group (-C≡N) can have several implications for its biological activity:

-

Metabolic Fate: The nitrile group can be metabolized in vivo, potentially leading to the formation of amides or carboxylic acids, which may have their own biological effects.

-

Target Interactions: The polar nature of the nitrile group can allow it to participate in hydrogen bonding and other non-covalent interactions with biological targets.

-

Chemical Reactivity: The nitrile group can serve as a handle for further chemical modification, allowing for the synthesis of derivatives with altered pharmacological profiles.[12]

Postulated Mechanisms of Action and Future Research Directions

Given the absence of specific studies on this compound, its mechanism of action remains speculative. However, based on the known activities of related compounds, several avenues for future research can be proposed:

-

Central Nervous System Activity: Many pyrrolidine-containing compounds exhibit CNS activity.[5][7] Investigating the potential of this compound to modulate neurotransmitter systems or receptors would be a logical starting point.

-

Antimicrobial Activity: The pyrrolidine scaffold is present in numerous antibacterial and antifungal agents.[9][10] Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential anti-infective properties.

-